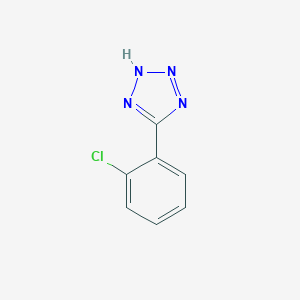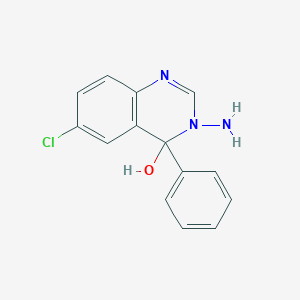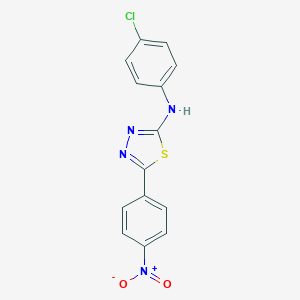
N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been widely researched for its potential applications in the field of medicine and pharmacology. It belongs to the class of thiadiazole compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the development of new synthesis methods and analogs could lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine can be achieved through various methods, including the reaction of 4-chloroaniline with 4-nitrobenzoic acid in the presence of thionyl chloride and subsequent reaction with thiosemicarbazide. Another method involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride followed by reaction with thiosemicarbazide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been extensively researched for its potential applications in the field of medicine and pharmacology. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Propiedades
Número CAS |
664973-39-1 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
Fórmula molecular |
C14H9ClN4O2S |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9ClN4O2S/c15-10-3-5-11(6-4-10)16-14-18-17-13(22-14)9-1-7-12(8-2-9)19(20)21/h1-8H,(H,16,18) |
Clave InChI |
OWTBIWNNXQZUQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



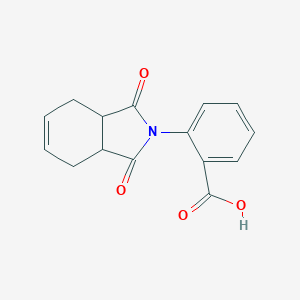
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
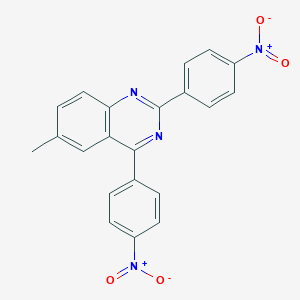


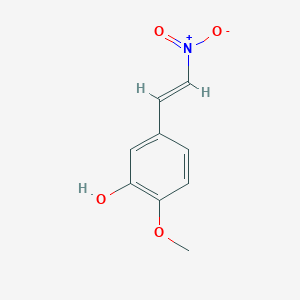

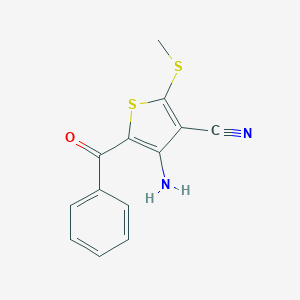
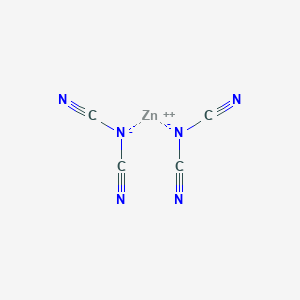
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
